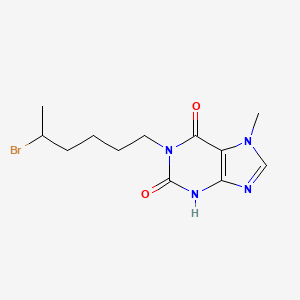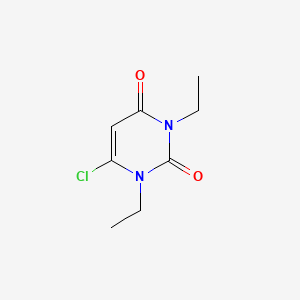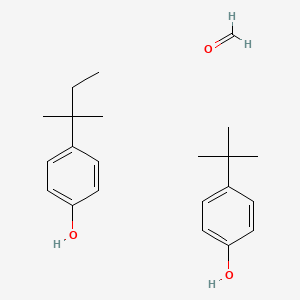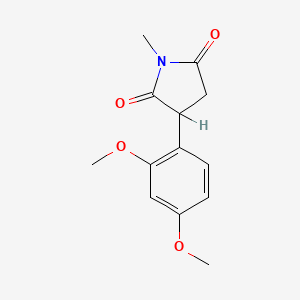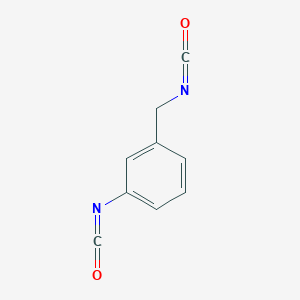
1-Isocyanato-3-(isocyanatomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-3-(isocyanatomethyl)benzene is an organic compound with the molecular formula C9H6N2O2. It is a derivative of benzene, featuring two isocyanate functional groups attached to the benzene ring. This compound is known for its reactivity and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(isocyanatomethyl)benzene can be synthesized through the reaction of 1,3-diaminobenzene with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. Safety measures are crucial due to the toxic nature of phosgene. The final product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-3-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamic acids and their derivatives.
Common Reagents and Conditions:
Amines: React with isocyanates to form ureas under mild conditions.
Alcohols: React with isocyanates to form urethanes, often requiring catalysts to enhance the reaction rate.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
1-Isocyanato-3-(isocyanatomethyl)benzene is utilized in various scientific research fields:
Mechanism of Action
The reactivity of 1-Isocyanato-3-(isocyanatomethyl)benzene is primarily due to its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The compound’s mechanism of action involves the formation of intermediates such as carbamic acids, which further react to yield the final products .
Comparison with Similar Compounds
1-Isocyanato-3-methylbenzene: Similar structure but with only one isocyanate group.
1-Isocyanato-4-methylbenzene: Another isomer with the isocyanate group in the para position.
1-Isocyanato-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which alters its reactivity and applications.
Uniqueness: 1-Isocyanato-3-(isocyanatomethyl)benzene is unique due to the presence of two isocyanate groups, which enhances its reactivity and makes it suitable for a wider range of applications compared to its mono-isocyanate counterparts.
Properties
CAS No. |
66920-28-3 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
1-isocyanato-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C9H6N2O2/c12-6-10-5-8-2-1-3-9(4-8)11-7-13/h1-4H,5H2 |
InChI Key |
COYYDVBSEGGVAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


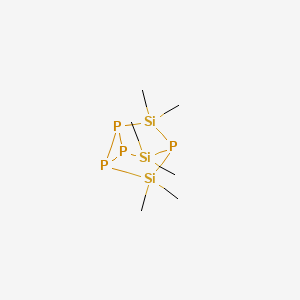
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
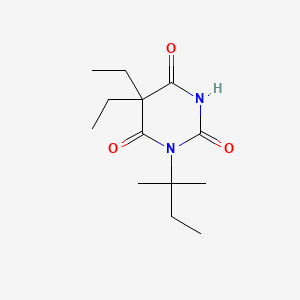
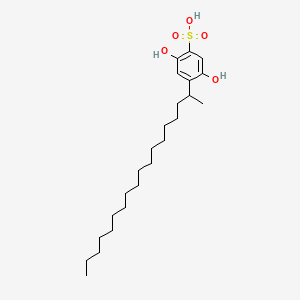
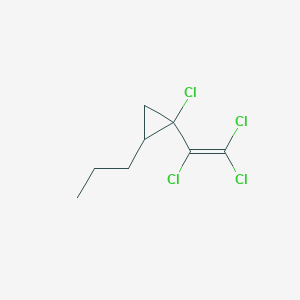
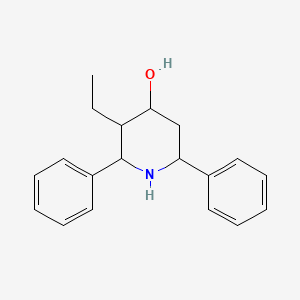
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
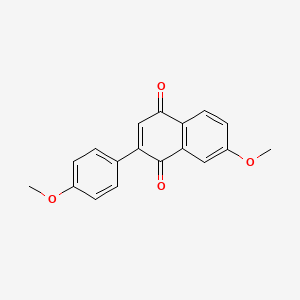
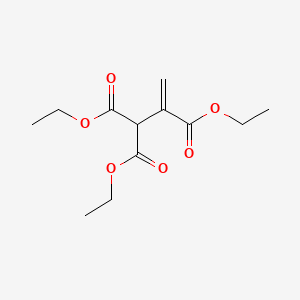
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)
